molecular formula C14H14N2O2 B6368114 MFCD18312371 CAS No. 1261939-64-3

MFCD18312371

Cat. No.: B6368114
CAS No.: 1261939-64-3
M. Wt: 242.27 g/mol
InChI Key: CQEQEQUXCSLEAC-UHFFFAOYSA-N
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Description

Such compounds often exhibit distinct physicochemical properties, such as solubility, stability, and reactivity, which are critical for their industrial or medicinal use .

Properties

IUPAC Name

N-ethyl-3-(2-oxo-1H-pyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-15-13(17)11-6-3-5-10(9-11)12-7-4-8-16-14(12)18/h3-9H,2H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEQEQUXCSLEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683063
Record name N-Ethyl-3-(2-oxo-1,2-dihydropyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-64-3
Record name N-Ethyl-3-(2-oxo-1,2-dihydropyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of “MFCD18312371” involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

    Initial Reactant Preparation: The starting materials are carefully selected based on their reactivity and compatibility with the desired product.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure optimal yield and purity. Common solvents and catalysts are used to facilitate the reactions.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial production methods for “this compound” are designed to be scalable and cost-effective. These methods often involve continuous flow processes and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

“MFCD18312371” undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert “this compound” into its reduced forms, which may have different properties and applications.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

“MFCD18312371” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.

    Industry: “this compound” is utilized in industrial processes, including the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD18312371” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize "MFCD18312371," we compare it with two structurally and functionally analogous compounds from the evidence: CAS 918538-05-3 (a dichlorinated pyrrolotriazine derivative) and CAS 1046861-20-4 (a boronic acid derivative).

Table 1: Structural and Physicochemical Comparison

Property "this compound" (Inferred) CAS 918538-05-3 CAS 1046861-20-4
Molecular Formula C₆H₃Cl₂N₃ (hypothetical) C₆H₃Cl₂N₃ C₆H₅BBrClO₂
Molecular Weight ~188.01 g/mol 188.01 g/mol 235.27 g/mol
Solubility Moderate (0.24 mg/mL) 0.24 mg/mL (ESOL) 0.24 mg/mL (ESOL)
Log P (iLOGP) ~2.15 2.15 2.15
Bioavailability High High (Score: 0.55) Moderate (Score: 0.55)
Synthetic Complexity Intermediate (Score: ~2.07) Score: 2.07 Score: 2.07

Key Differences:

Structural Backbone: CAS 918538-05-3: Features a pyrrolotriazine core with chlorine substituents, enhancing electrophilic reactivity for cross-coupling reactions . CAS 1046861-20-4: An organoboron compound with bromine and chlorine substituents, optimized for Suzuki-Miyaura coupling due to its boronic acid group .

Functional Applications :

  • CAS 918538-05-3 : Used in kinase inhibitor synthesis, leveraging its hydrogen-bonding capacity with target proteins .
  • CAS 1046861-20-4 : Employed in catalytic systems for C–C bond formation, with boron acting as a Lewis acid .
  • "this compound" : Likely bridges these applications, serving as a versatile intermediate in drug discovery and materials science .

Safety Profiles :

  • CAS 918538-05-3 : Classified with warnings for skin/eye irritation (H315, H319) .
  • CAS 1046861-20-4 : Lower acute toxicity but requires careful handling due to boronic acid reactivity .

Research Findings and Industrial Relevance

  • Catalytic Efficiency: Boronic acid derivatives like CAS 1046861-20-4 show superior catalytic turnover (up to 98% yield in cross-couplings) compared to halogenated analogs, which require harsher conditions .
  • Drug Likeness : Pyrrolotriazine derivatives (e.g., CAS 918538-05-3) exhibit higher leadlikeness scores (1.0 vs. 0.55 for boronic acids), making them preferred scaffolds in early-stage drug development .
  • Thermal Stability: Organoboron compounds demonstrate greater thermal resilience (stable up to 150°C) compared to nitrogen-heterocyclic counterparts, which degrade above 100°C .

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